molecular formula C₄₆H₅₅NO₁₄ B1144561 N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel CAS No. 502626-06-4

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Cat. No. B1144561
M. Wt: 845.93
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] paclitaxel analogs involves a variety of chemical reactions to modify the paclitaxel core structure. Kingston et al. (1998) described the conversion of paclitaxel to several 2-debenzoyl-2-aroyl derivatives, including modifications similar to N-Debenzoyl-N-[(3E)-hex-3-enoyl] paclitaxel, utilizing three different methods, highlighting the versatility in synthetic approaches for generating paclitaxel analogs (Kingston et al., 1998).

Molecular Structure Analysis

The molecular structure of N-Debenzoyl-N-[(3E)-hex-3-enoyl] paclitaxel is characterized by modifications at the N-debenzoyl and the C-13 side chain positions. Such modifications can significantly affect the drug's interaction with its biological target, the microtubule. Sharma et al. (2013) provide insights into the importance of specific functional groups in paclitaxel for microtubule stabilization, suggesting that even minor changes can drastically alter binding affinity and efficacy (Sharma et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of N-Debenzoyl-N-[(3E)-hex-3-enoyl] paclitaxel are influenced by the presence of the hex-3-enoyl group. The introduction of this moiety could affect the compound's stability, solubility, and reactivity towards biological targets. The work by Park et al. (1996) on the synthesis and biological evaluation of phenolic metabolites of paclitaxel highlights the significance of specific chemical groups in determining the compound's biological activities and properties (Park et al., 1996).

Physical Properties Analysis

The physical properties of paclitaxel analogs, such as solubility and crystal structure, are critical for their formulation and therapeutic efficacy. The modification of paclitaxel to include a hex-3-enoyl group could alter these properties, potentially improving the drug's pharmacokinetic profile or allowing for new delivery methods. Chen and Farina (1995) discussed various aspects of paclitaxel chemistry, including its physical properties, which can provide a foundation for understanding how modifications might affect these characteristics (Chen & Farina, 1995).

Chemical Properties Analysis

The chemical properties of N-Debenzoyl-N-[(3E)-hex-3-enoyl] paclitaxel, such as reactivity, stability, and interaction with biological molecules, are crucial for its function as a therapeutic agent. These properties are determined by the compound's molecular structure and the nature of its chemical modifications. Gabetta et al. (1999) explored the chemical properties of novel paclitaxel analogs, providing insights into how modifications at specific sites can influence the compound's biological activity and chemical behavior (Gabetta et al., 1999).

Scientific Research Applications

Improved Drug Delivery Systems

Paclitaxel, due to its poor water solubility and severe side effects, has seen advancements in drug delivery methods to enhance its therapeutic index. Notably, nanoparticle albumin-bound paclitaxel (Abraxane®) is an example where paclitaxel is bound to albumin nanoparticles to avoid the use of toxic solvents and improve drug solubility and delivery to tumor sites. This technique underscores the ongoing research in developing safer and more effective paclitaxel formulations which could be applicable to N-Debenzoyl-N-[(3E)-hex-3-enoyl] paclitaxel derivatives (Ma & Mumper, 2013).

Antitumor Activity and Resistance Overcoming

Paclitaxel's mechanism involves stabilizing microtubules and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. Modifications to the paclitaxel molecule aim to enhance these antitumor properties while minimizing side effects. Studies on paclitaxel derivatives, including targeted delivery systems, highlight the potential for increased efficacy and reduced toxicity. For instance, formulations designed to overcome multidrug resistance (MDR) or to provide targeted delivery to cancer cells are areas of active research. These endeavors are essential for improving outcomes in patients with cancers that are challenging to treat or have developed resistance to standard therapies (Ojima et al., 2016).

Combination Therapies

Combining paclitaxel with other therapeutic agents is a strategy to potentiate its antitumor efficacy. Research into combinations, such as paclitaxel with PI3K inhibitors, showcases synergistic effects that enhance the antitumor activity through multiple pathways, potentially offering a more comprehensive approach to cancer treatment. Such combination therapies aim to exploit different mechanisms of action to target cancer cells more effectively and could be beneficial for N-Debenzoyl-N-[(3E)-hex-3-enoyl] paclitaxel in circumventing resistance mechanisms or in treating cancers with complex pathologies (Liu et al., 2019).

properties

CAS RN

502626-06-4

Product Name

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Molecular Formula

C₄₆H₅₅NO₁₄

Molecular Weight

845.93

synonyms

(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-

Origin of Product

United States

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